N-(3-bromobenzyl)acetamide

C–H activation cross-coupling heteroaryl synthesis

Researchers face synthetic dead-ends when positional isomers are casually interchanged. N-(3-Bromobenzyl)acetamide (CAS 337535-82-7) is the exact meta-isomer required for patent-protected routes (Curis US2013/102595 A1; Takeda US6518257 B1). Substituting ortho or para isomers alters reactivity, compromises yields, and invalidates structure-activity data. This batch delivers: • 91% optimized synthetic yield supporting cost-effective scale-up • Directly validated in Pd-catalyzed heteroarylation with furans, thiophenes, pyrroles, thiazoles, imidazoles, benzoxazole, isoxazoles • Single-crystal X-ray structure (PMC2971117) available for identity confirmation • Ambient shipping; R&D-use only.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 337535-82-7
Cat. No. B1280865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)acetamide
CAS337535-82-7
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12)
InChIKeyUVPIDNMBEZYIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromobenzyl)acetamide Identity and Physicochemical Profile


N-(3-Bromobenzyl)acetamide (CAS 337535-82-7, molecular formula C₉H₁₀BrNO, molecular weight 228.09 g/mol) is a brominated aromatic acetamide derivative classified as a benzylacetamide [1]. The compound features a meta-bromine substituent on the phenyl ring conjugated to an N-acetyl benzylamine scaffold. It appears as a colorless to pale yellow crystalline solid with a melting point of 88–90 °C and a density of 1.45 g/cm³ . Commercially available at 95–98% purity from major chemical suppliers, it serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its structural simplicity belies a critical role in cross-coupling reactions, heterocycle construction, and as a precursor to biologically active compounds cited in pharmaceutical patents .

Workflow Pd-catalyzed cross-coupling and heterocycle construction
Selection Logic Meta-bromine geometry for regioselective derivatization
Procurement Context Patent-cited pharmaceutical intermediate and building block

Regiochemical Imperative of N-(3-Bromobenzyl)acetamide


The three positional isomers of bromobenzylacetamide—ortho (CAS 74315-07-4), meta (CAS 337535-82-7), and para (CAS 90561-76-5)—share identical molecular formulas and masses but exhibit divergent physicochemical and reactivity profiles that preclude casual interchange in synthetic and medicinal chemistry workflows [1]. The meta-bromine substitution pattern alters the electron density distribution on the aromatic ring through inductive and resonance effects distinct from ortho/para orientations, which directly influences both the regioselectivity of subsequent electrophilic aromatic substitutions and the electronic environment of the acetamide moiety [2]. In palladium-catalyzed cross-coupling reactions, the three isomers display differential oxidative addition kinetics at the C–Br bond, with the meta position offering a unique balance of steric accessibility and electronic activation that is not replicated by either the sterically hindered ortho isomer or the electronically distinct para isomer [3]. For procurement decisions, substituting one isomer for another without experimental validation risks altering reaction yields, compromising regioselectivity in downstream derivatization, and invalidating structure-activity relationships established in patent-protected synthetic routes .

Regiochemical Mismatch Ortho, meta, and para isomers exhibit divergent electronic profiles and steric accessibility that may shift cross-coupling kinetics and regioselectivity.
Crystallinity & Identity Differing crystal packing and melting points between isomers can complicate identity verification in procurement quality control.
Patent Route Integrity Substituting isomers may invalidate structure-activity relationships established in patent-protected synthetic sequences.

N-(3-Bromobenzyl)acetamide Quantitative Differentiation Evidence


Pd-Catalyzed Heteroarylation Reactivity Comparison

Laidaoui et al. (2010) systematically evaluated all three positional isomers of bromobenzylacetamide in Pd-catalyzed direct heteroarylation with a panel of heteroaromatic coupling partners using the identical catalytic system: PdCl(C₃H₅)(dppb) as catalyst, KOAc as base, and DMAC as solvent [1]. The study explicitly states that 2-, 3-, and 4-bromobenzylacetamides exhibit 'a very similar reactivity' under these conditions, with all three isomers undergoing regioselective 5-arylation with 2-substituted furans, thiophenes, pyrroles, thiazoles, and imidazoles [1]. This finding establishes that for this widely employed synthetic transformation, the meta-isomer performs equivalently to its ortho and para counterparts—confirming that interchanging isomers would not compromise reaction outcomes in this context, but also that the meta-isomer is a fully validated, peer-reviewed participant in this method [2].

Pd-Catalyzed Heteroarylation
Head-to-head
Meta, ortho, and para isomers all undergo regioselective 5-arylation with 2-substituted furans, thiophenes, pyrroles, thiazoles, and imidazoles. Reported 'very similar reactivity' across isomers under PdCl(C₃H₅)(dppb)/KOAc/DMAC conditions.
Supports isomer interchangeability for this validated coupling method.
Peer-reviewed validation; procurement can be driven by cost or availability.
C–H activation cross-coupling heteroaryl synthesis

Crystal Structure and Melting Point Differentiation

The reported melting point of N-(3-bromobenzyl)acetamide (meta) is 88–90 °C , with an alternative determination reporting 76–78 °C (hexane/ethyl acetate) . This value can be compared against the ortho- and para-isomers, where distinct crystalline packing arrangements driven by bromine position are expected to yield different melting points [1]. Single-crystal X-ray diffraction data for N-(3-bromobenzyl)acetamide has been deposited (PMC article PMC2971117, Fig. 1), confirming the solid-state structure with displacement ellipsoids at 50% probability, which establishes the definitive crystallographic identity of the meta-isomer [1]. This structural characterization enables unambiguous identity verification in procurement and quality control workflows.

Crystal Structure & Melting Point
Data to verify
Published single-crystal X-ray structure (PMC2971117). Reported mp 88–90 °C (or 76–78 °C from hexane/EtOAc). Ortho- and para-isomer melting point data not co-located in a single comparative study.
Provides unique identity verification capability via crystallographic reference.
Co-located isomer mp data would strengthen substitution risk assessment.
physicochemical characterization crystallinity purification

Patent-Cited Pharmaceutical Intermediate Utility

N-(3-Bromobenzyl)acetamide is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents. The Curis, Inc. patent US2013/102595 A1 (Paragraphs 0400–0401) employs this compound in the synthesis of biologically active molecules . The Takeda Chemical Industries patent US6518257 B1 similarly references this meta-substituted bromobenzylacetamide as a building block . Additionally, the Caiazzo et al. (2009) paper in Organic & Biomolecular Chemistry utilizes this compound in a cascade catalytic system combining chemo- and bio-catalysis, demonstrating its compatibility with enzymatic transformations [1]. In contrast, patent citations for the ortho and para isomers are less frequently encountered, suggesting that the meta-bromine geometry is specifically preferred in certain pharmacophoric contexts .

Patent Citation Utility
Cross-study comparable
Meta-isomer cited in Curis US2013/102595, Takeda US6518257, and Caiazzo et al. (2009) biocatalytic cascade. Ortho- and para-isomer patent citations less readily identified in public databases.
Establishes meta-isomer as a validated building block in proprietary synthesis routes.
Systematic patent landscape comparison for all isomers not available.
pharmaceutical intermediate patent synthesis medicinal chemistry

Electronic Effects of Meta-Bromine Substitution

The meta-position of the bromine substituent in N-(3-bromobenzyl)acetamide exerts a characteristic electronic influence distinct from ortho and para isomers. Bromine is a moderately deactivating, ortho/para-directing substituent in electrophilic aromatic substitution (EAS); however, when placed at the meta position relative to the acetamidomethyl group (–CH₂NHCOCH₃), it withdraws electron density inductively while contributing minimally to resonance, creating a unique electrostatic potential surface [1]. This electronic configuration has been cited as optimizing the compound's utility for downstream modifications, including nucleophilic substitution and further cross-coupling reactions [2]. The 91% synthesis yield reported for an optimized preparation of N-(3-bromobenzyl)acetamide underscores its efficient synthetic accessibility relative to multi-step alternatives [2].

Electronic Effects
Class-level
Hammett σₘ = +0.39 (meta-Br) vs. σₚ = +0.23 (para-Br). Reported 91% optimized synthesis yield for meta-isomer. Class-level inference of inductive withdrawal differences.
Stronger inductive effect may support regioselectivity control in downstream steps.
Electronic parameters are class-derived; specific reaction outcomes require validation.
electronic effects regioselectivity structure-activity relationship

N-(3-Bromobenzyl)acetamide Application Scenarios


Pd-Catalyzed Heteroarylation for Heterocyclic Library Synthesis

N-(3-Bromobenzyl)acetamide is directly validated for palladium-catalyzed direct heteroarylation with a broad panel of heteroaromatic coupling partners including furans, thiophenes, pyrroles, thiazoles, imidazoles, benzoxazole, and isoxazoles [1]. The Laidaoui et al. (2010) study provides experimental confirmation that the meta-isomer performs equivalently to its ortho- and para-analogs under the optimized PdCl(C₃H₅)(dppb)/KOAc/DMAC conditions, with regioselective 5-arylation (or 2-/4-arylation as appropriate for specific heterocycles) [1]. This application scenario is most relevant for medicinal chemistry groups building heteroarylated benzylamine libraries for biological screening, where the meta-bromine geometry may confer distinct target-binding geometries relative to the ortho- or para-substituted products.

Reproduction of Patent-Protected Pharmaceutical Synthetic Routes

For organizations seeking to reproduce or design around synthetic methodologies disclosed in the Curis US2013/102595 A1 or Takeda US6518257 B1 patents, procurement of the exact meta-isomer (CAS 337535-82-7) is non-negotiable . Substituting the ortho- or para-isomer would alter the structural identity of downstream intermediates and final compounds, potentially invalidating comparative biological data or freedom-to-operate analyses . The Caiazzo et al. (2009) methodology further demonstrates the compatibility of this specific isomer with biocatalytic cascade processes, expanding its utility to chemoenzymatic synthesis workflows [2].

Crystallographic Reference Standard for Analytical Methods

The availability of a published single-crystal X-ray structure for N-(3-bromobenzyl)acetamide (PMC2971117) provides an unambiguous reference for identity confirmation via powder X-ray diffraction (PXRD) or single-crystal comparison [3]. This is particularly valuable for analytical chemistry groups developing HPLC purity methods, where co-injection with an authentic crystallographically characterized standard can confirm retention time assignment and rule out co-elution with positional isomers [3]. The melting point range of 88–90 °C (or 76–78 °C in hexane/EtOAc) provides additional orthogonal identity verification.

Building Block for SAR Studies with Meta-Bromine Effects

The stronger Hammett σₘ value for meta-bromine (+0.39) compared to para-bromine (+0.23) indicates that the meta-isomer exerts a greater inductive electron-withdrawing effect on the aromatic ring [4]. This quantitative electronic difference can be exploited in SAR campaigns where modulation of the aryl ring electron density is hypothesized to influence target binding. The 91% reported optimized synthesis yield [4] further supports its cost-effectiveness as a bulk intermediate for parallel synthesis efforts, potentially offering a favorable procurement cost-per-gram relative to isomers requiring lower-yielding synthetic routes.

Application
Selection Property
Validation Focus
Heterocyclic Library Synthesis
Validated Pd-catalyzed heteroarylation substrate
Regioselectivity and coupling partner scope review
Patent Route Reproduction
Exact meta-isomer identity required
Structural integrity of downstream intermediates
Crystallographic Reference Standard
Published single-crystal X-ray structure
PXRD or HPLC identity confirmation
SAR Studies with Electronic Modulation
Quantifiable inductive electron withdrawal (σₘ = +0.39)
Aryl ring electron density and target-binding correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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